Ethyl 2-(dimethylamino)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(dimethylamino)thiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(dimethylamino)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole precursors with ethyl chloroformate and dimethylamine. One common method includes the cyclization of α-haloketones with thiourea, followed by esterification with ethyl chloroformate . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the thiazole ring can yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 2-(dimethylamino)thiazole-5-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(dimethylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the dimethylamino group can enhance the compound’s binding affinity to certain receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl thiazole-5-carboxylate: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.
2,4-Disubstituted thiazoles: These compounds have substituents at the 2 and 4 positions of the thiazole ring, leading to variations in their biological effects.
Uniqueness
Ethyl 2-(dimethylamino)thiazole-5-carboxylate is unique due to the presence of both the dimethylamino group and the ethyl ester functionality. These groups contribute to its distinct chemical reactivity and potential for diverse biological activities. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5-9-8(13-6)10(2)3/h5H,4H2,1-3H3 |
InChI Key |
FSYRFLKQQXNKDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N(C)C |
Origin of Product |
United States |
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